N-[3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide
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Description
“N-[3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide” is a compound that belongs to the family of fentanyl analogues . These compounds are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of such compounds involves the use of hydrazine-coupled pyrazoles. The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” is similar to other fentanyl analogues. The structural variations among these substances can impart profound pharmacological differences between these drugs .Future Directions
The future directions for “N-[3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide” could involve further exploration of its pharmacological effects. For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Properties
IUPAC Name |
N-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-5-14(19)16-15-11(3)17-18(12(15)4)13-9-7-6-8-10(13)2/h5-9H,1H2,2-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDRNECBSQDBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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